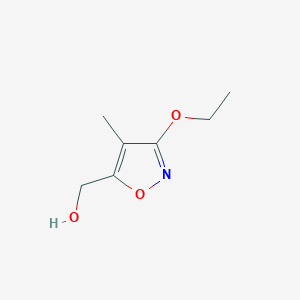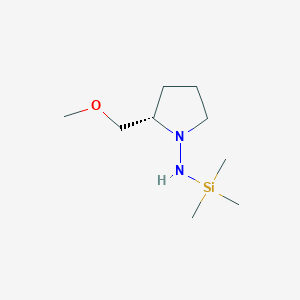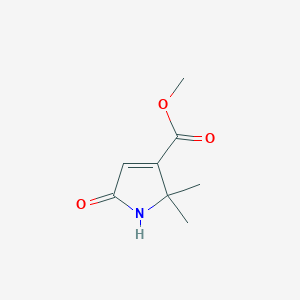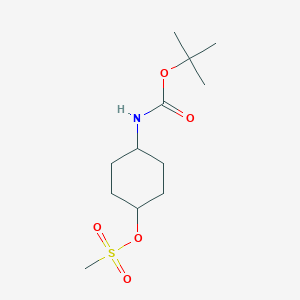![molecular formula C6H4BrN3 B062217 5-Brom-[1,2,3]triazolo[1,5-a]pyridin CAS No. 192642-77-6](/img/structure/B62217.png)
5-Brom-[1,2,3]triazolo[1,5-a]pyridin
Übersicht
Beschreibung
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound that belongs to the triazolopyridine class. These compounds are recognized for their biological significance and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of triazolopyridines, including those similar to 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, often involves oxidative cyclization processes. For instance, Zheng et al. (2014) described the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, indicating a method that might be applicable to the synthesis of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines can be confirmed through techniques like single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a related compound, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, using this method, suggesting that similar techniques could elucidate the structure of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Tang et al., 2014).
Chemical Reactions and Properties
Triazolopyridines, including 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, can undergo various chemical reactions, such as ring rearrangement and substitution reactions. Abarca et al. (1988) discussed nucleophilic substitution reactions of triazolopyridines, which could be relevant to understanding the reactivity of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Abarca et al., 1988).
Physical Properties Analysis
The physical properties of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For instance, Okamoto et al. (1966) discussed the stability and reactivity of the s-triazolo[1,5-a]pyridine ring, which could provide insights into the physical properties of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Okamoto et al., 1966).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical species and potential chemical transformations, can be understood by studying the reactions and stability of similar triazolopyridine compounds. For example, the work of Tang et al. (2014) on the diversification of triazolopyridines could provide valuable information on the chemical behavior of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Tang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyridinen
5-Brom-[1,2,3]triazolo[1,5-a]pyridin: dient als Vorläufer bei der Synthese von Bipyridinen, die entscheidend für die Entwicklung von Koordinationsverbindungen sind, die in der Katalyse und Materialwissenschaft eingesetzt werden . Das Bromatom am Triazolopyridin ermöglicht eine weitere Funktionalisierung, die zu verschiedenen Bipyridinstrukturen führt.
Pharmakologische Forschung
Diese Verbindung wurde auf ihre potenziellen pharmakologischen Anwendungen untersucht. Es ist Teil der Triazolopyridin-Familie, zu der Moleküle wie Trazodon gehören, die für ihre antidepressiven Eigenschaften bekannt sind . Die Forschung an Derivaten von 5-Brom-Triazolopyridin könnte zu neuen Therapeutika führen.
Leishmanizide Aktivität
Derivate von This compound wurden synthetisiert und auf ihre leishmanizide Aktivität gegen verschiedene Leishmania-Arten getestet. Diese Forschung ist bedeutsam für die Entwicklung neuer Behandlungen für Leishmaniose, einer Krankheit, die durch parasitäre Protozoen verursacht wird .
Molekulare Chemosensoren
Die Verbindung wurde bei der Herstellung von molekularen Chemosensoren eingesetzt. Diese Sensoren können Zink(II)-Ionen, Nitrit- und Cyanidanionen nachweisen, die für die Umweltüberwachung und industrielle Prozesse wichtig sind .
Antimikrobielle Wirkstoffe
Die Forschung hat gezeigt, dass Triazolopyridin-Derivate antimikrobielle Eigenschaften aufweisen. Das Vorhandensein des Bromatoms könnte diese Eigenschaften verstärken, wodurch This compound zu einem wertvollen Gerüst für die Entwicklung neuer antibakterieller und antimykotischer Wirkstoffe wird .
Materialwissenschaft
Die Reaktivität von This compound mit Elektrophilen und Nukleophilen macht es zu einer vielseitigen Verbindung für Anwendungen in der Materialwissenschaft. Es kann verwendet werden, um neuartige Polymere und Materialien mit spezifischen elektronischen und photonischen Eigenschaften zu erzeugen .
Safety and Hazards
Wirkmechanismus
Target of Action
Triazolopyridines, a class of compounds to which 5-bromo-[1,2,3]triazolo[1,5-a]pyridine belongs, have been studied for their potential as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .
Mode of Action
The mode of action of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine involves its use as a precursor of diazo compounds and corresponding metal carbenoids . Some 1,2,3-triazoles, including triazolopyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of triazolopyridines into diazo compounds and metal carbenes suggests that they may influence various types of nitrogen-containing heterocycles .
Result of Action
The transformation of triazolopyridines into diazo compounds and metal carbenoids suggests that they may have significant effects on various types of nitrogen-containing heterocycles .
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
Eigenschaften
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192642-77-6 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)










![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
